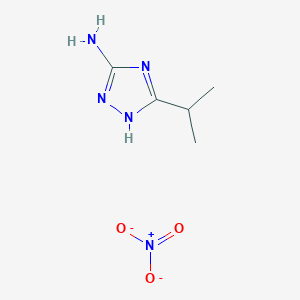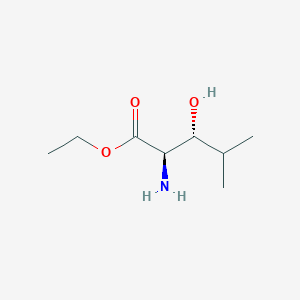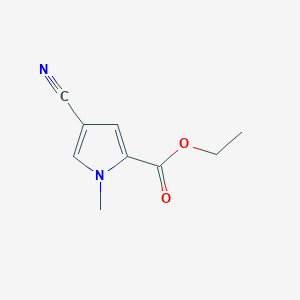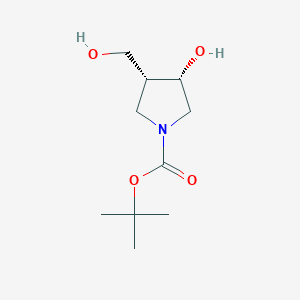![molecular formula C8H8N2O2S B11762339 4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione is a heterocyclic compound with a unique structure that incorporates both thieno and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thieno derivatives with diazepine precursors in the presence of a catalyst such as H₂PtCl₆ . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: This compound shares a similar diazepine structure but differs in the presence of a benzene ring instead of a thieno ring.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine:
Uniqueness
4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione is unique due to its thieno ring, which imparts distinct chemical and biological properties compared to its benzodiazepine analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H8N2O2S |
|---|---|
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
4-methyl-1,3-dihydrothieno[2,3-e][1,4]diazepine-2,5-dione |
InChI |
InChI=1S/C8H8N2O2S/c1-10-4-6(11)9-7-5(8(10)12)2-3-13-7/h2-3H,4H2,1H3,(H,9,11) |
InChI-Schlüssel |
WXPVJHWBSNEEJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)NC2=C(C1=O)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
![[(4-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762295.png)
![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11762299.png)




silane](/img/structure/B11762327.png)

